molecular formula C10H18ClNO3 B1528241 3-(Morpholin-4-ylmethyl)oxan-4-one hydrochloride CAS No. 201145-61-1

3-(Morpholin-4-ylmethyl)oxan-4-one hydrochloride

Cat. No. B1528241
CAS RN: 201145-61-1
M. Wt: 235.71 g/mol
InChI Key: ZSKMLQNWXJIJIX-UHFFFAOYSA-N
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Description

3-(Morpholin-4-ylmethyl)oxan-4-one hydrochloride, commonly known as MOMO-HCl, is a chiral compound that has been studied for its potential applications in the fields of medicinal chemistry and chemical synthesis. MOMO-HCl is a salt of the organic compound 3-(morpholin-4-ylmethyl)oxan-4-one, which is an enantiomerically pure 4-hydroxymorpholine. The hydrochloride salt of this compound has been studied extensively for its potential use in the synthesis of a variety of biologically active compounds, as well as its ability to act as a chiral ligand in asymmetric catalysis.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of morpholine derivatives, such as 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, have been studied for their potential biological activities. These compounds are synthesized through reactions involving morpholine and characterized using NMR, IR, and Mass spectral studies, confirmed by single crystal X-ray diffraction studies. Such derivatives exhibit significant biological activities, including antibacterial and antifungal properties, and are considered for further medicinal applications (Mamatha S.V et al., 2019).

Biological Activities

Morpholine derivatives are explored for various biological activities. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have shown fungicidal effects against Candida and Aspergillus species. Such compounds offer a new avenue for developing broad-spectrum antifungal agents, highlighting the versatility of morpholine derivatives in addressing fungal infections (D. Bardiot et al., 2015).

Anticorrosive Properties

The anticorrosive properties of morpholine derivatives, such as 8-hydroxyquinoline derivatives containing the morpholine moiety, have been investigated for their effectiveness in protecting metals in acidic environments. These studies use a combination of gravimetric, electrochemical, and computational methods to evaluate the efficiency and mechanism of corrosion inhibition, demonstrating the potential of morpholine derivatives in industrial applications (Dhaybia Douche et al., 2020).

Synthetic Applications

Morpholine derivatives serve as key intermediates and building blocks in organic synthesis, enabling the construction of complex molecules. For example, 3-oxa-7-azabicyclo[3.3.0]octanes, which are bicyclic morpholine surrogates, are synthesized through cycloaddition reactions. These compounds are valuable in medicinal chemistry for developing new therapeutic agents (Yevhenii M. Sokolenko et al., 2017).

Antitumor Activity

Morpholine derivatives have been investigated for their antitumor properties. For instance, 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides have been synthesized and tested for antitumor activity, revealing potential therapeutic applications in cancer treatment. Such studies underline the significance of morpholine derivatives in the development of new anticancer drugs (A. U. Isakhanyan et al., 2016).

properties

IUPAC Name

3-(morpholin-4-ylmethyl)oxan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c12-10-1-4-14-8-9(10)7-11-2-5-13-6-3-11;/h9H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKMLQNWXJIJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1=O)CN2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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